2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound featuring a trifluoromethyl group attached to a triazolo-pyridazinyl moiety, linked to a piperidinyl-methoxy-pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazinyl core through the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The piperidinyl-methoxy-pyrazine moiety is then introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions that ensure high yields and purity. The use of metal-free synthesis methods is preferred to avoid contamination and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperidinyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colon cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis . In cancer research, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares the triazolo-pyrazine core but lacks the piperidinyl-methoxy moiety.
Sitagliptin: Contains a similar triazolo-pyrazine structure and is used as an antidiabetic drug.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another compound with a trifluoromethyl-triazolo-pyrazine core.
Uniqueness
The uniqueness of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16F3N7O |
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Molecular Weight |
379.34 g/mol |
IUPAC Name |
6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)15-23-22-12-1-2-13(24-26(12)15)25-7-3-11(4-8-25)10-27-14-9-20-5-6-21-14/h1-2,5-6,9,11H,3-4,7-8,10H2 |
InChI Key |
CBOAIFSAIADOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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